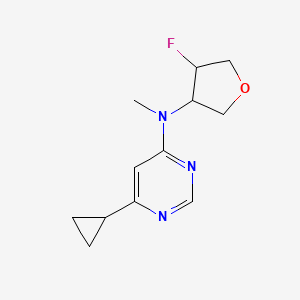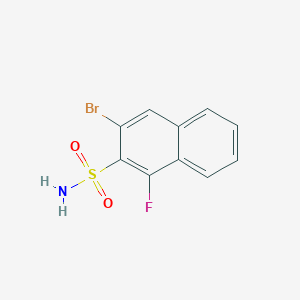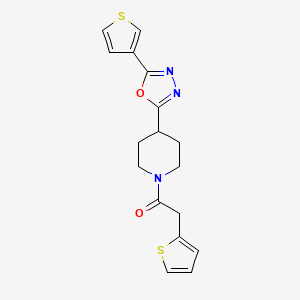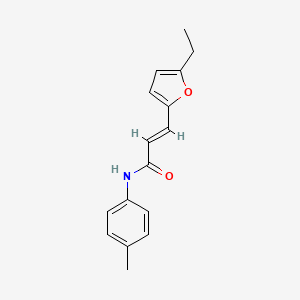
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is a pyrimidine derivative that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery.
Mecanismo De Acción
The mechanism of action of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, including DNA topoisomerase II and cyclin-dependent kinase 4 (CDK4). Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, which may explain the compound's antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and CDK4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine in lab experiments is its potent antitumor activity. This compound has been shown to be effective against various types of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine. One direction is the development of new drugs based on this compound. Studies have shown that this compound has potent antitumor activity and inhibits the activity of certain enzymes, making it a potential candidate for drug development. Another direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound inhibits the activity of certain enzymes and induces cell cycle arrest and apoptosis. Finally, the potential toxicity of this compound needs to be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been reported in various research papers. The most common method involves the reaction of 6-cyclopropylpyrimidine-2,4-diamine with 4-fluorooxolane-3-carboxylic acid followed by N-methylation. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has potent antitumor activity against various types of cancer cells, including ovarian, breast, and lung cancer cells. This compound has also been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-16(11-6-17-5-9(11)13)12-4-10(8-2-3-8)14-7-15-12/h4,7-9,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGWSCNVLJEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)




![1-(3,4-difluorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2741638.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methylbutanamide](/img/structure/B2741640.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2741643.png)


![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)